![molecular formula C15H21NO2S B6624270 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane, also known as ESPO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ESPO belongs to the class of spirocyclic compounds and has been found to exhibit promising biological activity.
Wirkmechanismus
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane is believed to exert its biological activity through the modulation of various neurotransmitter systems in the brain. It has been shown to interact with the gamma-aminobutyric acid (GABA) and opioid receptors, which are involved in the regulation of pain and mood. 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in the regulation of mood and emotion.
Biochemical and Physiological Effects:
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models and exhibit analgesic activity in various pain models. 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has also been shown to improve cognitive function and reduce anxiety and depression-like behavior in animal models. The compound has been shown to have a favorable safety profile and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has been shown to exhibit a range of biological activity, making it a versatile compound for studying various disease states. However, there are limitations to the use of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane in lab experiments. The compound has limited water solubility, which can make it challenging to administer in certain experimental settings. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane. One area of interest is the potential use of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of these diseases. Another area of interest is the potential use of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane in the treatment of pain and mood disorders. 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has been shown to exhibit analgesic and antidepressant activity in animal models, and further studies are needed to determine its potential therapeutic use in humans. Additionally, the development of new synthesis methods and analogs of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane may lead to the discovery of new compounds with improved biological activity and safety profiles.
Synthesemethoden
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane can be synthesized using a multistep process involving the reaction of various chemical intermediates. The first step involves the reaction of 4-ethylsulfonylphenyl hydrazine with cyclohexanone to form a spirocyclic intermediate. This intermediate is then treated with a reducing agent, such as sodium borohydride, to form the final product, 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane. The synthesis of 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and antidepressant activity. 5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
5-(4-ethylsulfonylphenyl)-5-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-19(17,18)14-6-4-13(5-7-14)16-11-3-8-15(12-16)9-10-15/h4-7H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCLGDKYZPUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCCC3(C2)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.